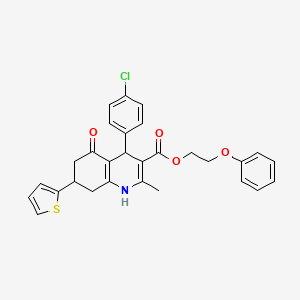

2-Phenoxyethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Beschreibung

2-Phenoxyethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polycyclic compound featuring a hexahydroquinoline core with multiple functional groups:

- 4-(4-Chlorophenyl): A para-chlorinated phenyl ring at position 4, which may enhance lipophilicity and influence binding interactions.

- 7-(Thiophen-2-yl): A thiophene ring at position 7, contributing to π-π stacking and electronic effects.

- 2-Phenoxyethyl ester: A bulky ester group at position 3, likely affecting solubility and metabolic stability.

Eigenschaften

Molekularformel |

C29H26ClNO4S |

|---|---|

Molekulargewicht |

520.0 g/mol |

IUPAC-Name |

2-phenoxyethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-7-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |

InChI |

InChI=1S/C29H26ClNO4S/c1-18-26(29(33)35-14-13-34-22-6-3-2-4-7-22)27(19-9-11-21(30)12-10-19)28-23(31-18)16-20(17-24(28)32)25-8-5-15-36-25/h2-12,15,20,27,31H,13-14,16-17H2,1H3 |

InChI-Schlüssel |

VCEZUAUWOKWQIM-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CS3)C4=CC=C(C=C4)Cl)C(=O)OCCOC5=CC=CC=C5 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenoxyethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Hexahydroquinoline Core: This can be achieved through a Hantzsch reaction, where an aldehyde, a β-keto ester, and an ammonium acetate are reacted under reflux conditions.

Introduction of the Phenoxyethyl Group: This step involves the nucleophilic substitution reaction where the phenoxyethyl group is introduced using a suitable phenol derivative and an alkyl halide.

Addition of the Chlorophenyl Group: This can be done through a Friedel-Crafts acylation reaction using a chlorobenzene derivative and an acyl chloride.

Incorporation of the Thiophene Ring: This step involves a cross-coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and high-throughput screening to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-Phenoxyethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

Substitution: Alkyl halides, phenol derivatives, under reflux or microwave-assisted conditions.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, alcohols, and other functionalized organic compounds.

Wissenschaftliche Forschungsanwendungen

2-Phenoxyethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the development of new materials with specific chemical properties.

Wirkmechanismus

The mechanism of action of 2-Phenoxyethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating specific biological processes. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

Key Differences :

- Ester Group: Ethyl ester (vs. phenoxyethyl ester in the target compound), reducing steric hindrance and altering solubility.

- Core Structure: Lacks the thiophene substituent and has a partially saturated quinoline (tetrahydro vs. hexahydro).

- Synthesis : Prepared via catalytic hydrogenation methods, suggesting the target compound may require similar strategies for regioselective reduction .

Biological Implications: The absence of the thiophene and phenoxyethyl groups in this analog may limit its interaction with sulfur-binding enzymes or receptors.

2-Phenoxyethyl 4-(3-Hydroxy-4-Methoxyphenyl)-2,7,7-Trimethyl-5-Oxo-1,4,5,6,7,8-Hexahydroquinoline-3-Carboxylate ()

Key Differences :

- Substituents at Position 4 : 3-Hydroxy-4-methoxyphenyl (vs. 4-chlorophenyl), introducing hydrogen-bonding capacity and polar methoxy groups.

- Additional Methyl Groups : Trimethyl substitution at positions 2 and 7, increasing steric bulk.

Ethyl 2,7,7-Trimethyl-5-Oxo-4-Phenyl-1,4,5,6,7,8-Hexahydroquinoline-3-Carboxylate ()

Key Differences :

- Substituents: Phenyl group at position 4 (vs.

- Crystallographic Data: Single-crystal X-ray studies reveal a puckered hexahydroquinoline core with bond lengths and angles comparable to theoretical values . This suggests the target compound’s structure could be similarly validated using SHELXL or OLEX2 .

Characterization :

- NMR Spectroscopy : The thiophene’s protons (δ ~6.8–7.4 ppm) and 4-chlorophenyl signals (δ ~7.3–7.5 ppm) would distinguish the target compound from analogs lacking these groups .

- Mass Spectrometry : HRMS-ESI (as in ) would confirm the molecular formula (C₃₀H₂₇ClN₂O₄S).

Structural and Functional Implications

Functional Impact :

- The thiophene may enhance binding to metalloenzymes or aromatic receptors via sulfur interactions.

- The phenoxyethyl ester could improve membrane permeability but may reduce metabolic stability compared to ethyl esters .

Tools for Structural Analysis and SAR Studies

- Crystallography : SHELXL and OLEX2 () enable precise determination of bond lengths, angles, and puckering parameters (e.g., Cremer-Pople coordinates in ).

- Molecular Similarity Tools : Platforms like SimilarityLab () can predict target engagement or off-target effects by comparing the compound’s structure to bioactive analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.